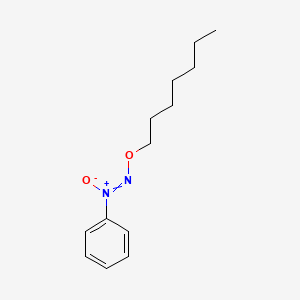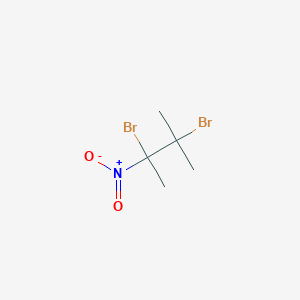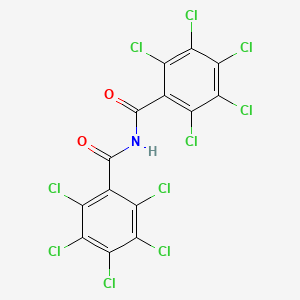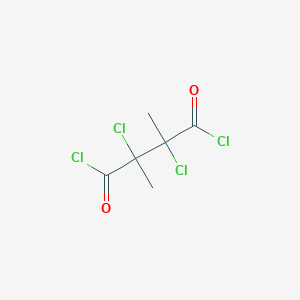
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is an organic compound with the molecular formula C₆H₈Cl₄O₂. It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine atoms and two methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride typically involves the chlorination of 2,3-dimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,3-dimethylbutanedioic acid or its derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,3-dimethylbutanedioic acid derivatives.
Reduction: Formation of 2,3-dimethylbutanedioic acid.
Oxidation: Formation of more oxidized derivatives of the compound.
科学研究应用
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the molecule.
相似化合物的比较
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks the carboxyl groups.
2,3-Dichloro-2-methylbutane: Similar but with only one methyl group.
2,3-Dichloro-2,3-dimethylbutane: Lacks the carboxyl groups but has a similar carbon skeleton.
Uniqueness
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is unique due to the presence of both chlorine atoms and carboxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
63596-89-4 |
|---|---|
分子式 |
C6H6Cl4O2 |
分子量 |
251.9 g/mol |
IUPAC 名称 |
2,3-dichloro-2,3-dimethylbutanedioyl dichloride |
InChI |
InChI=1S/C6H6Cl4O2/c1-5(9,3(7)11)6(2,10)4(8)12/h1-2H3 |
InChI 键 |
GOIVYYRYEKWNKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)Cl)(C(C)(C(=O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
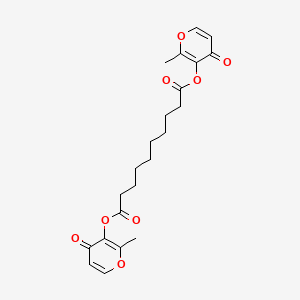
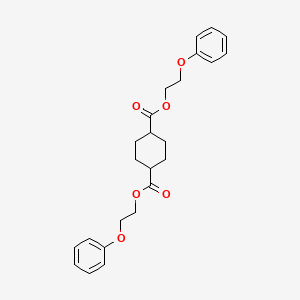
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
